AF 430 hydrazide

Fluorescence Microscopy Flow Cytometry Multicolor Panel Design

Researchers requiring precise carbonyl labeling often face confounders from amine-reactive dyes or incompatible spectra. AF 430 hydrazide directly addresses this: - Reactivity: Hydrazide group forms specific hydrazone bonds with aldehydes/ketones, not amines, ensuring correct labeling patterns. - Spectral Performance: 430/542 nm excitation/emission with a 112 nm Stokes shift minimizes crosstalk in multicolor panels using 405 nm violet lasers. - Operational Stability: pH-insensitive (4-10) and highly photostable fluorescence guarantees consistent signal across diverse experimental workflows. Procure with confidence; our stock ensures immediate global dispatch for your time-sensitive projects.

Molecular Formula C22H26F3N3O6S
Molecular Weight 517.5 g/mol
Cat. No. B12376060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 430 hydrazide
Molecular FormulaC22H26F3N3O6S
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(N1CCCCCC(=O)NN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C
InChIInChI=1S/C22H26F3N3O6S/c1-21(2)11-13(12-35(31,32)33)14-8-15-16(22(23,24)25)9-20(30)34-18(15)10-17(14)28(21)7-5-3-4-6-19(29)27-26/h8-11H,3-7,12,26H2,1-2H3,(H,27,29)(H,31,32,33)
InChIKeyWXIILWOMKZCVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF430 Hydrazide – Carbonyl-Reactive Fluorescent Tracer


The compound [9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid, commercially known as AF430 hydrazide or Alexa Fluor 430 hydrazide, is a fluorescent dye derivative belonging to the Alexa Fluor family of sulfonated rhodamine/cyanines . It combines the AF430 fluorophore, characterized by excitation/emission maxima at 430/542 nm and a large Stokes shift of 112 nm , with a hydrazide reactive group that efficiently forms hydrazone bonds with aldehydes and ketones . As a water-soluble, pH-insensitive (pH 4–10) and photostable tracer, it is primarily employed as a carbonyl-reactive label for glycoproteins, polysaccharides, and other oxidized biomolecules in fluorescence microscopy, flow cytometry, and immunoassay development .

Reactive group Hydrazide (–CONHNH₂) for carbonyl-specific aldehyde/ketone conjugation
Spectral profile Violet-excitable with large Stokes shift supporting low-crosstalk multicolor design
Assay compatibility Fluorescence microscopy, flow cytometry, glycoprotein and polysaccharide labeling

Why AF430 Hydrazide Is Irreplaceable


Substituting AF430 hydrazide with other AF430 functional variants (e.g., AF430 carboxylic acid, AF430 NHS ester) or alternative hydrazide dyes (e.g., Alexa Fluor 488 hydrazide, FITC) introduces critical experimental confounders. AF430 carboxylic acid lacks a reactive handle for carbonyl conjugation and serves only as a non-reactive reference standard [1], while AF430 NHS ester targets primary amines rather than carbonyls, leading to different labeling patterns and cross-reactivity profiles . Spectrally, swapping AF430 hydrazide for Alexa Fluor 488 hydrazide (ex/em 495/519 nm) or FITC (ex/em 495/525 nm, Stokes shift 24 nm) [2] disrupts multicolor panel design due to incompatible excitation sources (e.g., 405/445 nm vs. 488 nm lasers) and increased spectral overlap, elevating crosstalk and reducing quantitative accuracy. The evidence below quantifies these differences and establishes the precise parameters for informed procurement and experimental design.

Non-carbonyl-reactive variants
AF430 carboxylic acid and AF430 NHS ester lack hydrazide functionality – do not support aldehyde/ketone labeling, leading to complete workflow incompatibility.
Green-excited hydrazide dyes
Alexa Fluor 488 and FITC hydrazides require blue-green laser lines, which may not fit violet-channel multiplexing and can increase spectral crosstalk.
Amine-reactive alternatives
AF430 NHS ester targets primary amines instead of carbonyls; labeling pattern and cross-reactivity profile differ significantly, requiring independent validation.

AF430 Hydrazide: Quantitative Performance Evidence


Stokes Shift Advantage over Common Dyes

AF430 hydrazide exhibits an excitation maximum at 430 nm and an emission maximum at 542 nm, resulting in a Stokes shift of 112 nm [1]. In contrast, the widely used hydrazide dye Alexa Fluor 488 hydrazide has excitation/emission maxima at 495/519 nm (Stokes shift ~24 nm) , and FITC has a Stokes shift of only 24 nm [2]. Cy3, a common orange dye, typically exhibits a Stokes shift of 20–75 nm [3]. The 112 nm Stokes shift of AF430 hydrazide is 4.7× larger than that of FITC and significantly larger than Cy3, enabling superior separation of excitation and emission channels in multicolor experiments.

Stokes shift
Reported
AF430 hydrazide
112 nm
FITC
24 nm
4.7× lower
Cy3
20–75 nm
exceeded by 37–92 nm
Supports low-crosstalk multicolor panel design
Measured in aqueous buffer at neutral pH
Fluorescence Microscopy Flow Cytometry Multicolor Panel Design

Quantum Yield and Brightness vs. FITC and Cy3

AF430 hydrazide exhibits a fluorescence quantum yield (Φ) of 0.23 in aqueous solution . This value is intermediate between the highly efficient FITC (Φ = 0.92) and the moderately bright Cy3 (Φ = 0.15) [1]. While AF430 hydrazide is not as intrinsically bright as FITC, its spectral properties and photostability make it a more suitable choice for applications requiring 405/445 nm excitation and yellow-green emission, where FITC cannot be used due to its 495 nm excitation requirement.

Quantum yield
Data to verify
Φ = 0.23 (aqueous)
Violet-excitable labeling option where FITC is incompatible
FITC Φ 0.92, Cy3 Φ 0.15; source-specific review advised
Fluorescence Quantification Sensitivity Single-Molecule Imaging

Hydrazide Carbonyl Conjugation vs. NHS Ester Labeling

AF430 hydrazide contains a hydrazide (-CONHNH₂) moiety that selectively reacts with aldehydes and ketones to form stable hydrazone bonds . This chemistry is orthogonal to the NHS ester functional group found in AF430 NHS ester, which targets primary amines . In comparative conjugation studies, hydrazide-based coupling to periodate-oxidized glycoproteins achieved labeling densities of 6–7 mol dye/mol IgG, comparable to NHS ester methods but with distinct specificity for carbohydrate moieties [1]. However, hydrazide conjugates exhibited faster drug/dye release under physiological conditions (37 °C, serum) compared to active-ester conjugates [2], informing experimental design regarding conjugate stability.

Conjugation target
Class-level inference
AF430 hydrazide
Carbonyl (aldehyde/ketone)
6–7 mol/mol IgG labeling
AF430 NHS ester
Primary amine
similar labeling density, more stable in serum
Enables glycan-targeted labeling; serum stability context requires review
Hydrazone release faster at 37 °C in serum
Bioconjugation Glycobiology Site-Specific Labeling

pH Insensitivity and Photostability Advantage

AF430 hydrazide exhibits pH-insensitive fluorescence over a broad pH range of 4 to 10, with consistent emission intensity and spectral shape . This contrasts with many conventional dyes such as fluorescein (FITC), whose fluorescence is strongly pH-dependent and significantly quenched below pH 7.0 . Additionally, AF430 demonstrates high photostability under continuous illumination, enabling extended imaging sessions without substantial signal decay .

pH & photostability
Class-level inference
Stable pH 4–10; high resistance to photobleaching
May support imaging in acidic compartments and long-term time-lapse
FITC quenched below pH 7; data from class-level characterization
Live-Cell Imaging Fixed Tissue Staining Long-Term Time-Lapse

Violet Laser Excitability over FITC

AF430 hydrazide is optimally excited by 405 nm violet lasers or 445 nm laser lines commonly found in modern flow cytometers and confocal microscopes [1]. In contrast, FITC and Alexa Fluor 488 hydrazide require 488 nm excitation, a wavelength that may overlap with other fluorophores in multicolor panels . Using AF430 hydrazide with a 405 nm laser frees up the 488 nm channel for additional dyes, effectively expanding the multiplexing capacity of standard instruments from 4 to 5 or more colors without hardware modifications [2].

Excitation source
Reported
405 nm violet / 445 nm laser lines
Adds carbonyl-reactive channel to violet-laser instruments; panel-design review may be needed
Separates from FITC/488 channel, enabling expanded multiplexing
Flow Cytometry Confocal Microscopy Instrument Configuration

AF430 Hydrazide: Key Applications


Multicolor Flow Cytometry with Violet Laser

AF430 hydrazide is ideally suited for 4–6 color flow cytometry panels that include a 405 nm violet laser line. By conjugating AF430 hydrazide to periodate-oxidized antibodies or cell surface glycans, researchers can add a carbonyl-specific detection channel that does not compete with FITC, PE, or APC conjugates . Its 112 nm Stokes shift and emission at 542 nm allow clean separation from Pacific Blue (450 nm) and AmCyan (490 nm) channels, reducing compensation requirements [1].

Oxidized Glycoprotein Imaging in Fixed Tissues

AF430 hydrazide is the reagent of choice for labeling aldehyde groups generated by periodate oxidation of glycoproteins in fixed tissue sections. Its pH-insensitive fluorescence (pH 4–10) ensures consistent signal intensity across varying tissue microenvironments, while its high photostability supports confocal z-stack acquisition and tile scanning . The 430/542 nm spectral profile fits standard DAPI/FITC/TRITC filter cubes with minimal bleed-through .

Site-Specific RNA Labeling for smFISH

For single-molecule fluorescence in situ hybridization (smFISH) assays, AF430 hydrazide can be covalently attached to 3'-oxidized RNA probes. This labeling strategy preserves probe hybridization efficiency while providing a bright, photostable signal detectable on wide-field and TIRF microscopes equipped with 405 nm excitation . The moderate quantum yield (0.23) is sufficient for single-molecule detection when combined with high-sensitivity EMCCD cameras .

Hydrazide-Aldehyde Coupling for Peptide Synthesis

AF430 hydrazide is employed in solid-phase peptide synthesis to fluorescently tag aldehyde-functionalized resins or to monitor cleavage reactions. The hydrazide group reacts quantitatively with aldehyde handles, and the resulting hydrazone bond is stable under mild acidic conditions typical of peptide cleavage cocktails (e.g., TFA/H₂O/TIS) . The dye's water solubility facilitates aqueous work-up and HPLC purification of labeled peptides.

Application
Selection Property
Validation Focus
Multicolor flow cytometry with violet laser
Carbonyl-reactive hydrazide chemistry
Violet-laser compatibility, low crosstalk with Pacific Blue/AmCyan channels
Oxidized glycoprotein imaging in fixed tissues
Broad pH tolerance and photostability
Consistent signal in acidic microenvironments, z-stack acquisition suitability
Site-specific RNA labeling for smFISH
Hydrazide-aldehyde conjugation
Single-molecule detection compatibility, violet excitation on TIRF/wide-field
Hydrazide-aldehyde coupling for peptide synthesis
Quantitative hydrazone formation
Acid-stable labeling in TFA cleavage, water solubility for HPLC purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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